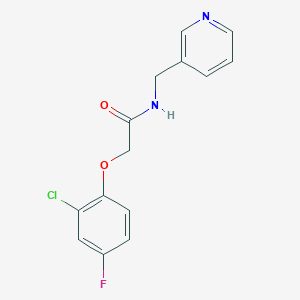![molecular formula C16H18N2O2 B4963706 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione, also known as ATD, is a chemical compound that has gained attention in the scientific community due to its potential uses in research applications. ATD is a synthetic compound that acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. In
作用机制
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione acts as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting aromatase, 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione reduces the amount of estrogen produced in the body. This can have a variety of effects on physiological processes that are regulated by estrogen.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione depend on the specific research application. In general, 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to reduce estrogen levels in the body, which can have a variety of effects on physiological processes. For example, 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to reduce bone loss in postmenopausal women, suggesting that estrogen plays a role in bone metabolism. 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been shown to reduce the growth of breast cancer cells, suggesting that estrogen plays a role in the development and progression of breast cancer.
实验室实验的优点和局限性
One advantage of using 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in laboratory experiments is that it is a relatively simple and straightforward compound to synthesize. Additionally, 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been well-studied in scientific research, making it a reliable tool for investigating the role of estrogen in various physiological processes. One limitation of using 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione in laboratory experiments is that it is a synthetic compound that may not accurately reflect the effects of natural estrogen in the body.
未来方向
There are several future directions for research involving 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione. One area of interest is the role of estrogen in the development and progression of prostate cancer. 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been shown to reduce the growth of prostate cancer cells in vitro, suggesting that estrogen may play a role in the development and progression of this disease. Another area of interest is the development of more specific aromatase inhibitors that target only the aromatase enzyme and not other enzymes in the body. This could potentially lead to more effective treatments for breast cancer and other estrogen-related diseases.
合成方法
The synthesis of 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione involves the reaction of 1,3-cyclohexanedione with aniline and formaldehyde in the presence of a catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography to obtain the desired compound. The synthesis of 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is relatively straightforward and can be performed in a laboratory setting.
科学研究应用
4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used in scientific research to investigate the role of estrogen in various physiological processes. For example, 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has been used to study the effects of estrogen on bone metabolism, cardiovascular health, and reproductive function. 4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione has also been used to investigate the role of estrogen in the development and progression of breast cancer.
属性
IUPAC Name |
4-(anilinomethyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-13-10-6-7-11(8-10)14(13)16(20)18(15)9-17-12-4-2-1-3-5-12/h1-5,10-11,13-14,17H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRVBIGAKXHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(phenylamino)methyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)

![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-[(4-bromophenyl)(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)methyl]-4-nitroaniline](/img/structure/B4963649.png)
![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)
![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)
![5-(4-methylphenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963669.png)
![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)
![N-cyclopropyl-4-methoxy-2-[(1'-methyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B4963709.png)

amine](/img/structure/B4963720.png)
![4-[2-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4963730.png)